6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-prop-2-ynylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h1,3-4H,5H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHYUAQXZPPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting it with prop-2-yn-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group.
Cyclization Reactions: The presence of the prop-2-yn-1-yl group allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce a range of heterocyclic compounds .
Scientific Research Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds, including 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential for development into new antibiotics .
2.2 Anticancer Properties
The compound has been investigated for its anticancer activity. Related studies demonstrate that pyridazine derivatives can inhibit specific protein kinases involved in cancer cell proliferation, showing selective cytotoxicity against various cancer cell lines . For instance, compounds similar to this compound have been tested against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), exhibiting promising results.
Medicinal Chemistry Applications
3.1 Therapeutic Potential
The unique structural features of this compound make it a candidate for therapeutic applications in treating diseases such as cancer and bacterial infections. The compound's ability to interact with specific molecular targets allows for modulation of biological pathways, which is crucial in drug design .
3.2 Case Studies
Several case studies highlight the efficacy of related compounds:
- Anticancer Study : A study on pyridazine derivatives revealed their ability to inhibit the proliferation of cancer cells effectively, with some compounds demonstrating significant activity against resistant cancer lines .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its properties may facilitate the development of new materials with specific chemical functionalities, which could be beneficial in creating advanced coatings or polymers.
Future Directions and Research Opportunities
The ongoing exploration of this compound presents numerous opportunities for future research:
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Conducting comprehensive biological assays to evaluate the full spectrum of antimicrobial and anticancer activities.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects will aid in optimizing its therapeutic potential.
- Formulation Development : Researching formulation strategies to improve bioavailability and target delivery in clinical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: This compound has a similar structure but with a pyridine ring instead of a pyridazine ring.
6-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide: Another similar compound with a pyridine ring and a prop-2-yn-1-yl group.
Uniqueness
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds with pyridine rings. This uniqueness makes it valuable for specific research applications and chemical synthesis .
Biological Activity
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound involves the reaction of 6-chloropyridazine-3-carboxylic acid with propargylamine. The reaction conditions typically include the use of triethylamine as a base in solvents like dichloromethane and ethyl acetate. The yield reported for this synthesis is approximately 75% .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds derived from pyridazine scaffolds. For instance, a study indicated that derivatives of pyridazines exhibit significant activity against various pathogens, including Staphylococcus aureus and Trypanosoma brucei. The structure of this compound suggests it may possess similar properties due to its structural similarities with other active compounds in this class .
Kinase Inhibition
A significant area of research has focused on the inhibition of kinases, particularly in the context of treating diseases such as human African trypanosomiasis. The pyrazolo[1,5-b]pyridazine scaffold has been shown to inhibit serine/threonine kinases effectively. In vitro assays demonstrated that modifications to the scaffold can enhance selectivity for T. brucei kinases over human kinases like GSK-3β and CDK-2 .
Table 1: Inhibition Potency of Pyridazine Derivatives Against Kinases
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | GSK-3β | TBD |
| Pyrazolo[1,5-b]pyridazine analog | CDK-2 | TBD |
| Pyrazolo[1,5-b]pyridazine analog | T. brucei Kinase | TBD |
(TBD: To Be Determined)
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for anti-inflammatory properties. For example, derivatives with COX inhibitory activity have shown promise in reducing inflammation in various models. Although specific data on this compound is limited, related compounds demonstrate significant COX inhibition with IC50 values ranging from 0.02 to 0.04 µM .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | COX Inhibition | IC50 (µM) |
|---|---|---|
| Compound A | COX-2 | 0.034 |
| Compound B | COX-1 | 0.052 |
Case Studies
A notable case study investigated the efficacy of various pyridazine derivatives in vivo using murine models. The study found that certain analogs exhibited a significant reduction in parasitemia levels in mice infected with T. brucei, suggesting that structural modifications can enhance therapeutic efficacy .
In another study focusing on anti-inflammatory effects, several pyridazine derivatives were tested for their ability to reduce edema in carrageenan-induced rat paw models. Compounds showed varying degrees of efficacy, with some achieving higher potency than standard anti-inflammatory drugs like diclofenac .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridazine-3-carboxylic acid derivatives. Key steps include chlorination at the 6-position and coupling with propargylamine via carbodiimide-mediated amidation. Solvents like dimethylformamide (DMF) or acetic acid under reflux (80–120°C) are critical for activating intermediates. Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) improve coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms structural integrity, with the propargyl group’s terminal proton resonating at δ 2.0–2.5 ppm. Infrared (IR) spectroscopy validates the amide carbonyl stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) assesses purity. Conflicting data (e.g., unexpected peaks in NMR) may arise from residual solvents, stereoisomers, or degradation products. Cross-validation with alternative techniques (e.g., 2D NMR or X-ray crystallography) and repeated purification are recommended .
Q. How can researchers ensure the stability of this compound under various storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the amide bond or oxidation of the propargyl group. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis identifies degradation products (e.g., free pyridazine or oxidized alkyne derivatives). Lyophilization improves long-term stability for aqueous formulations .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the propargyl group in this compound during derivatization reactions?
- Methodological Answer : The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or "click chemistry" applications. However, competing side reactions (e.g., Glaser coupling under oxidative conditions) may occur. Density Functional Theory (DFT) calculations predict electrophilic susceptibility at the β-carbon. To suppress dimerization, use catalytic Cu(I) with tris(benzyltriazolylmethyl)amine (TBTA) ligand in degassed solvents. Reaction progress should be monitored via in situ IR to detect alkyne consumption .
Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are recommended?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes with enzymes like kinase domains or G-protein-coupled receptors (GPCRs). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters. Discrepancies between in silico and experimental data may indicate conformational flexibility or solvation effects .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Poor in vivo bioavailability may arise from rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation) or low permeability. Use metabolic stability assays (microsomal incubation with NADPH) to identify vulnerable sites. Prodrug strategies (e.g., esterification of the carboxamide) or nanoformulations (liposomes, PLGA nanoparticles) enhance delivery. Pharmacokinetic (PK) studies in rodent models with LC-MS/MS quantification of plasma concentrations guide dose adjustments. In vitro-in vivo correlation (IVIVC) modeling reconciles efficacy gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
